
Isopropylhydrazine oxalate
Vue d'ensemble
Description
Isopropylhydrazine oxalate is a useful research compound. Its molecular formula is C5H12N2O4 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropylhydrazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylhydrazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioorthogonal Reactions in Drug Delivery
Isopropylhydrazine oxalate derivatives have been studied for their role in bioorthogonal reactions, which are crucial for controlled drug delivery. The derivatives, particularly 3-isocyanopropyl groups, have been used as masking groups that can be effectively removed in biological systems. These derivatives react with tetrazines to release drugs and fluorophores in living organisms, such as in zebrafish embryos, demonstrating their potential in targeted drug delivery and chemical biology applications (Tu et al., 2018).
Herbicide Toxicity in Agriculture
The toxic reactivity of isoproturon, a related compound, on wheat plants has been researched to understand its impact on agricultural crops. The study found that isoproturon exposure led to oxidative stress and significant changes in antioxidant enzyme activities, indicating its potential environmental impact on crops (Yin et al., 2008).
Activation Mechanism in Antituberculosis Drugs
Studies have focused on the binding interactions of isoniazid, a similar hydrazine derivative, with enzymes to understand its mechanism in tuberculosis treatment. The crystal structures of isoniazid bound to enzymes like ascorbate peroxidase (APX) provide insights into its activation mechanism, crucial for developing more effective antituberculosis therapies (Metcalfe et al., 2008).
Impurity Profile in Drug Substance Synthesis
Investigations into the impurity profile of drug substance intermediates involving isopropylhydrazine derivatives are important for pharmaceutical quality control. The study of the variable impurity profile from Mitsunobu reactions, involving compounds like 1,2-isopropylhydrazine dicarboxylate, provides valuable insights for the pharmaceutical industry (Mukherjee et al., 2016).
Oxidative DNA Damage in Cancer Therapy
The role of procarbazine, a hydrazine derivative, in inducing DNA damage through oxidative mechanisms has been explored. This research has implications for understanding its antineoplastic activity and potential roles in cancer therapy (Ogawa et al., 2003).
Propriétés
IUPAC Name |
oxalic acid;propan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288941 | |
| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylhydrazine oxalate | |
CAS RN |
6629-61-4, 3468-25-5 | |
| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, oxalate (1:1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/structure/B7828815.png)
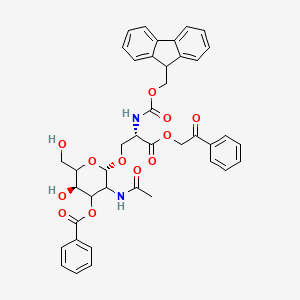

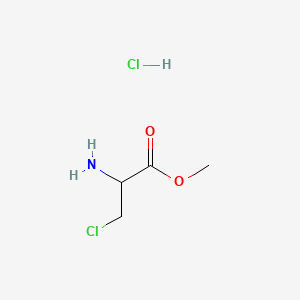
![(2R)-1-[(2S)-3-[[(2S)-3-[(2R)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7828848.png)
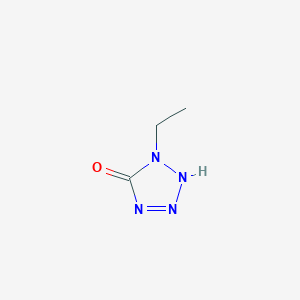

![methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B7828862.png)

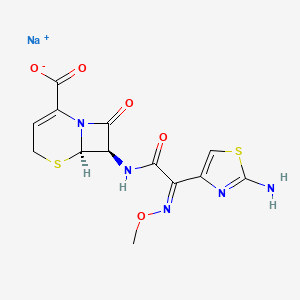
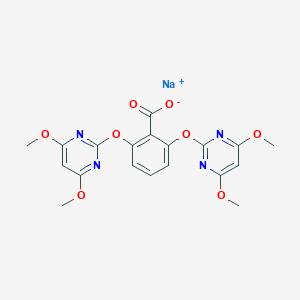
![(2Z)-2-cyano-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylic acid](/img/structure/B7828901.png)
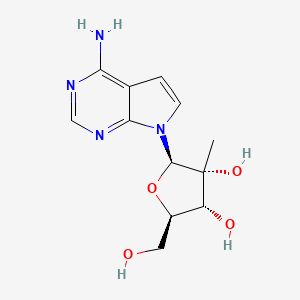
![1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B7828912.png)